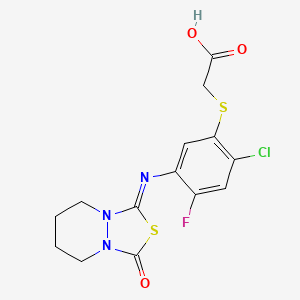
氟噻草酸
描述
Fluthiacet is a herbicide that is primarily used for the control of broad-leaved weeds . It is also known by the name “qincaosuan” in China . The IUPAC name for Fluthiacet is [ (2-chloro-4-fluoro-5- { [ (EZ)-5,6,7,8-tetrahydro-3-oxo-1H,3H-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-ylidene]amino}phenyl)thio]acetic acid .
Synthesis Analysis
The synthesis of Fluthiacet involves several chemical reactions and transformations . The metabolites of Fluthiacet include CGA-300402, CGA-300403, CGA-300404, CGA-327066, CGA-327067, CGA-330057, and CGA-330059 . Analytes were identified using one ion pair transition as follows: m/z 404→404 for fluthiacet-methyl (CGA-248757), m/z 390→390 for CGA-300402, m/z 390→344 for CGA-300403, m/z 406→347 for CGA-300404, m/z 374→356 for CGA-327066, m/z 390→330 for CGA-327067, m/z 420→347 for CGA-330057, and m/z 406→346 for CGA-330059 .
Molecular Structure Analysis
The molecular formula of Fluthiacet is C14H13ClFN3O3S2 . The average mass is 403.879 Da and the monoisotopic mass is 403.022736 Da .
Chemical Reactions Analysis
Fluthiacet is primarily used as a herbicide and its effectiveness is enhanced when used in combination with other chemicals such as glyphosate . The chemical reactions involved in the use of Fluthiacet as a herbicide are complex and involve multiple stages .
Physical And Chemical Properties Analysis
Fluthiacet has a molecular formula of C14H13ClFN3O3S2 and an average mass of 403.879 Da . More detailed physical and chemical properties would require specific laboratory analysis .
科学研究应用
1. 综合除草管理
氟噻草酸-甲酯已在综合除草管理的背景下得到研究,特别是其在控制扁豆等作物中杂草的功效。Redlick 等人(2017 年)在“Weed Science”中进行的研究重点关注了增加播种率与氟噻草酸-甲酯在杂草控制中的有效性之间的相互作用。研究发现,增加扁豆的播种率可以提高除草剂的功效,表明了一种在农业环境中优化杂草控制的策略 (Redlick 等人,2017)。
2. 清洁合成工艺
高效除草剂氟噻草酸-甲酯的合成已通过更清洁的工艺得到改善,正如刘海辉(2004 年)在“化工与工程学报”中所探讨的那样。该研究开发了一种三步合成工艺,用硫光气等危险材料替换为更安全的试剂。这种方法不仅增强了安全性,而且还提供了一种更环保的生产氟噻草酸-甲酯的方法 (刘海辉,2004)。
3. 控制谷物高粱中抗性杂草
Reddy 等人(2014 年)在“国际病虫害管理杂志”中研究了氟噻草酸-甲酯在控制谷物高粱生产中一种有问题的杂草——帕尔马藜的有效性。该研究评估了氟噻草酸-甲酯的出苗后应用,并发现它可能是解决谷物高粱中抗除草剂杂草的一种潜在解决方案。在抗性杂草构成重大挑战的地区,这种应用对于维持作物产量至关重要 (Reddy 等人,2014)。
4. 花生田除草剂功效
郑志勇(2006 年)在“花生科学报”中研究了在花生田将 quizalofop-P 与氟噻草酸相结合的效果。这种组合对几种杂草表现出优异的控制效果,而不会对花生生长产生负面影响。该研究突出了氟噻草酸在针对特定作物类型的综合除草剂策略中的潜力 (郑志勇,2006)。
5. 关键中间体的合成工艺
L. Qiang(2013 年)在“现代化工”中讨论了氟噻草酸-甲酯生产中一种关键中间体的合成。本文阐述了由于复杂的机理和控制异构体形成的必要性,在合成这种中间体时面临的挑战。这项研究有助于理解对于有效生产氟噻草酸-甲酯至关重要的合成途径 (L. Qiang,2013)。
作用机制
The primary mechanism of action of Fluthiacet is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme . This inhibition leads to the disruption of cell membranes, causing the leaves of the affected plants to become chlorotic (yellow), then desiccated and necrotic (brown) within 1 to 3 days .
安全和危害
未来方向
属性
IUPAC Name |
2-[2-chloro-4-fluoro-5-[(3-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O3S2/c15-8-5-9(16)10(6-11(8)23-7-12(20)21)17-13-18-3-1-2-4-19(18)14(22)24-13/h5-6H,1-4,7H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWROTTLWMHCFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=O)SC(=NC3=CC(=C(C=C3F)Cl)SCC(=O)O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869975 | |
| Record name | ({2-Chloro-4-fluoro-5-[(3-oxotetrahydro-1H,3H-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl}sulfanyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149253-65-6 | |
| Record name | Fluthiacet | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149253-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluthiacet [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149253656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ({2-Chloro-4-fluoro-5-[(3-oxotetrahydro-1H,3H-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl}sulfanyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUTHIACET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80A642YMCQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does fluthiacet-methyl work as a herbicide?
A1: Fluthiacet-methyl inhibits the enzyme protoporphyrinogen oxidase (PPO) [, ]. This enzyme plays a crucial role in chlorophyll biosynthesis. By inhibiting PPO, fluthiacet-methyl disrupts chlorophyll production in susceptible plants, leading to their death.
Q2: What are the visible effects of fluthiacet-methyl on plants?
A2: Fluthiacet-methyl causes rapid contact injury to treated plants []. Visual symptoms include desiccation, chlorosis, and ultimately plant death [, ].
Q3: Does fluthiacet-methyl affect established weeds or primarily seedlings?
A3: Research shows that while fluthiacet-methyl effectively controls seedlings, its efficacy can be limited against larger weeds [, ]. For instance, control of velvetleaf taller than 15 cm was often incomplete with dicamba alone []. Studies on Palmer amaranth also indicate greater control when weeds are small or at low densities during spraying [].
Q4: Does fluthiacet-methyl provide residual weed control?
A5: Yes, studies have shown that fluthiacet-methyl can offer residual weed control. When used as a pre-emergent application, it effectively suppressed several weed species, including Palmer amaranth and velvetleaf, for an extended period [, ].
Q5: How does fluthiacet-methyl perform in combination with other herbicides?
A6: Tank-mixing fluthiacet-methyl with herbicides like atrazine or 2,4-D can significantly enhance its efficacy against certain weeds like Palmer amaranth []. The combination with atrazine consistently provided better control than fluthiacet-methyl alone, particularly against larger weeds [, ].
Q6: Can fluthiacet-methyl be used in different cropping systems?
A7: Research demonstrates its use in corn, soybean, grain sorghum, and sweet corn for controlling broadleaf weeds [, , , , ]. Studies also explore its potential in flax and cowpea production [, ].
Q7: Is there evidence of weed resistance to fluthiacet-methyl?
A8: While research highlights the efficacy of fluthiacet-methyl, there's growing concern about potential resistance development in weed populations. Studies have reported reduced sensitivity of glyphosate-resistant Palmer amaranth to fluthiacet-methyl [, ], emphasizing the need for diverse weed management strategies.
Q8: Are there known resistance mechanisms to fluthiacet-methyl?
A9: One identified resistance mechanism involves a single amino acid substitution (Arg-128-Gly) in the PPX2L gene, encoding the PPO enzyme in Palmer amaranth []. This mutation confers reduced sensitivity to fluthiacet-methyl.
Q9: What strategies can be used to manage resistance to fluthiacet-methyl?
A10: Employing integrated weed management (IWM) practices is crucial. These include using a diverse array of herbicides with different modes of action, rotating crops, and incorporating mechanical weed control methods [, ].
Q10: What is known about the environmental fate and degradation of fluthiacet-methyl?
A11: Research suggests that fluthiacet-methyl applied to corn and soil degrades relatively quickly, with a half-life of 3.2 to 3.5 days in corn and 2.1 to 3.1 days in soil []. More than 90% of fluthiacet-methyl was digested within five days in corn and seven days in soil post-application [].
Q11: What analytical methods are used to detect and quantify fluthiacet-methyl residues?
A13: Gas chromatography with electron capture detection (GC-ECD) is a sensitive and reliable method for quantifying fluthiacet-methyl residues in various matrices, including corn and soil samples [, ]. This method involves extraction with acetonitrile, cleanup by gel permeation chromatography (GPC), and detection by GC-ECD.
Q12: Have there been efforts to develop more environmentally friendly formulations of fluthiacet-methyl?
A14: Research focuses on cleaner synthesis methods for fluthiacet-methyl to minimize the use of hazardous materials []. Replacing reagents like thiophosgene with carbon disulfide and chloroformate/phosgene with bis(trichloromethyl) carbonate (BTC) demonstrates a shift toward more sustainable production processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



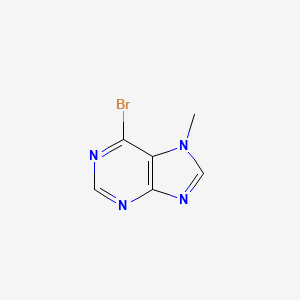
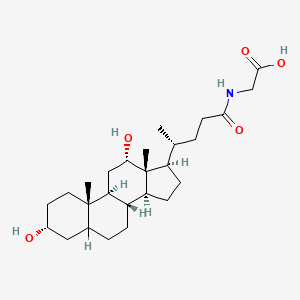
![3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride](/img/structure/B1258324.png)
![N-methyl-3-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1258325.png)
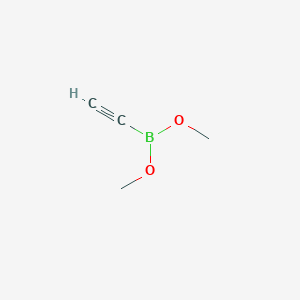

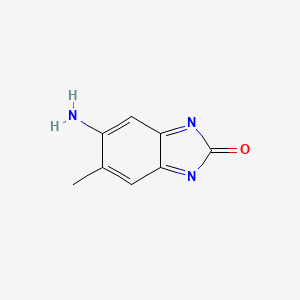
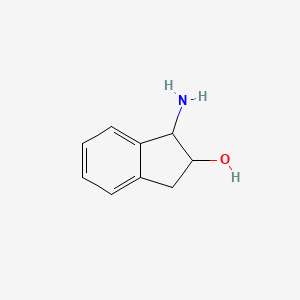

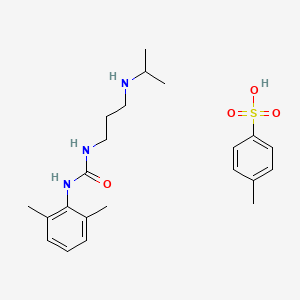
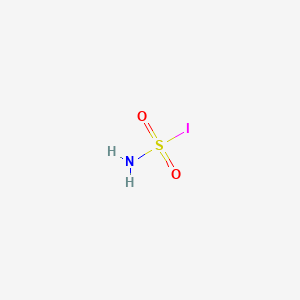
![5-Thia-3,10,16-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,10,12,14-hexaen-4-amine](/img/structure/B1258342.png)

![1-[(3R,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1258345.png)